molecular formula C13H10BrN B3351549 Acridine, hydrobromide CAS No. 37037-42-6

Acridine, hydrobromide

Cat. No.: B3351549
CAS No.: 37037-42-6
M. Wt: 260.13 g/mol
InChI Key: WOVFJBGKJQEQQD-UHFFFAOYSA-N
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Description

Acridine hydrobromide is the hydrobromide salt of acridine, a nitrogen-containing heterocyclic compound with a planar tricyclic structure. Acridine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The hydrobromide form enhances solubility and stability, making it suitable for pharmaceutical applications. Acridine itself has a pKa of 5.6, comparable to pyridine and quinoline, and exhibits weak basicity . Its bromide salt retains the core acridine structure while improving bioavailability for therapeutic use.

Properties

IUPAC Name

acridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N.BrH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVFJBGKJQEQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480310
Record name Acridine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37037-42-6
Record name Acridine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine, hydrobromide can be synthesized through several methods. One common method involves the reaction of acridine with hydrobromic acid. The process typically involves heating acridine in the presence of hydrobromic acid, leading to the formation of this compound. The reaction conditions, such as temperature and concentration of hydrobromic acid, can be optimized to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the final product’s purity and quality. Techniques such as recrystallization and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions: Acridine, hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Applications

Acridine derivatives, including acridine hydrobromide, have been extensively studied for their anticancer properties. Research highlights the following key findings:

  • Mechanism of Action : Acridines exhibit cytotoxic effects through several mechanisms, including DNA intercalation, which disrupts replication and transcription processes in cancer cells. This leads to cell cycle arrest and apoptosis in various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and K562 (chronic myeloid leukemia) .
  • Case Studies :
    • A study on 9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine showed promising results in inhibiting tumor growth in animal models .
    • Another investigation into AMTAC-17 , a spiro-acridine derivative, demonstrated significant anti-tumor activity against Ehrlich ascites carcinoma .

Table 1: Anticancer Activity of Acridine Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridineHCT116Not specified
AMTAC-17Ehrlich Ascites CarcinomaNot specified
9-phenylacridine (ACPH)A375 MelanomaNot specified

Antimicrobial Properties

Acridine compounds have also been recognized for their antimicrobial properties:

  • Historical Context : The use of acridines as antimicrobial agents dates back to the early 20th century. They were initially proposed as treatments for various infections due to their ability to inhibit bacterial growth .
  • Recent Findings : Recent studies have shown that acridine derivatives can act against resistant bacterial strains. For instance, 2-nitroacridone has demonstrated significant inhibitory effects against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases linked to bacterial infections .

Table 2: Antimicrobial Activity of Acridine Derivatives

Compound NameTarget BacteriaIC50 Value (µM)Reference
2-nitroacridoneVarious Strains0.45

Other Therapeutic Applications

Beyond anticancer and antimicrobial applications, acridine hydrobromide has been explored for additional therapeutic uses:

  • Antiviral Activity : Some studies indicate that acridine compounds may possess antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Their mechanism often involves interference with viral replication processes .
  • Corrosion Inhibition : Recent research has suggested that acridines can be effective corrosion inhibitors for metals in acidic environments, presenting a unique application in materials science .

Mechanism of Action

Acridine, hydrobromide exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. This compound also inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Chemical and Structural Properties

Acridine hydrobromide shares structural similarities with other acridine salts and derivatives, differing primarily in substituents and counterions:

Compound Core Structure Key Substituents/Counterion Solubility (Water) pKa Key Applications
Acridine Hydrobromide Acridine HBr Moderate 5.6 Research, antimicrobial
Quinacrine 6-Chloro-2-methoxyacridine Cl, OCH₃ High ~7.2 Antimalarial, antiprion
Proflavine Hemisulphate 3,6-Diaminoacridine NH₂, H₂SO₄ 10 mg/mL ~9.0 Antiseptic, DNA intercalator
AQ (Compound 1, ) Acridine + diethylaminomethyl -N(CH₂CH₃)₂ High N/A Antiviral (DENV2, WNV)
SKF-82958 () 6-Chloro-acridine derivative Cl, allyl group N/A N/A Dopamine agonist (D1/D2)

Key Observations :

  • Substituent Impact: Chlorine (e.g., quinacrine) and amino groups (e.g., proflavine) enhance bioactivity by altering electronic properties and binding affinity .
  • Counterion Role : Hydrobromide (Br⁻) and sulphate (SO₄²⁻) improve solubility compared to free acridine bases .

Anticancer Activity :

  • Acridine Hydrobromide: Limited direct data, but acridine derivatives like acridine–thiosemicarbazones () show antiproliferative activity via Topoisomerase IIα inhibition and DNA binding, with IC₅₀ values as low as 0.11 μM .
  • Acridinones (): Inhibit tubulin assembly and cell migration (e.g., compound 10: IC₅₀ = 0.110 μM) .

Antiviral Activity :

Neuroprotective and Antiprion Activity :

  • Group 2 acridines (e.g., 6-chloro-2-methoxyacridine) protect HT22 neuronal cells from glutamate toxicity via modulation of oxidative pathways .
Pharmacological Mechanisms
  • DNA Intercalation : Proflavine and acridine orange intercalate into DNA, disrupting replication . Acridine hydrobromide likely shares this mechanism.
  • Enzyme Inhibition: Derivatives like acridinones () target tubulin, while acridine–thiosemicarbazones inhibit Topoisomerase IIα .
  • Receptor Modulation : SKF-82958 (a chloro-acridine hydrobromide) acts as a dopamine D1 agonist, highlighting structural versatility .
Toxicity and Selectivity
  • Acridine Hydrobromide: No direct toxicity data, but related compounds (e.g., acridine–thiosemicarbazones) show acute toxicity in mice at 50–100 mg/kg .
  • Selectivity: Quinacrine derivatives exhibit specificity for prion proteins over non-target cells, reducing off-target effects .

Biological Activity

Acridine hydrobromide, a derivative of acridine, has garnered significant attention in the pharmaceutical field due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Acridine hydrobromide is characterized by its planar aromatic structure, which facilitates intercalation with DNA. This property is crucial for its biological activity, particularly in anticancer applications. The compound's ability to interact with nucleic acids allows it to inhibit DNA replication and transcription, making it a candidate for various therapeutic uses.

Biological Activities

Acridine derivatives, including acridine hydrobromide, exhibit a wide range of biological activities:

  • Antitumor Activity : Acridine compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. For instance, studies indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells .
  • Antimicrobial Effects : Acridine derivatives possess antibacterial and antifungal properties. Research has demonstrated their efficacy against various pathogens, suggesting potential applications in treating infectious diseases .
  • Antiviral Properties : Some acridine compounds have been investigated for their antiviral effects, particularly against viruses like HIV and influenza .

The biological activity of acridine hydrobromide primarily involves:

  • DNA Intercalation : The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : Acridine derivatives have been shown to inhibit various enzymes involved in cell cycle regulation and DNA repair mechanisms .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, leading to apoptosis .

Table 1: Summary of Biological Activities of Acridine Hydrobromide Derivatives

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AntitumorMCF-70.90
AntitumorCaco286
AntimicrobialVarious BacteriaVaries
AntiviralHIVVaries

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a series of acridine derivatives on human oral squamous carcinoma cells. The results indicated that specific analogues caused G2/M phase arrest at concentrations ranging from 5.3 to 10.6 μM, while higher doses led to polyploidy and significant cell death . These findings underscore the potential of acridines as effective chemotherapeutic agents.

Recent Developments

Recent research has focused on synthesizing new acridine derivatives with enhanced selectivity and reduced toxicity. For example, novel compounds have been developed that target specific kinases involved in cancer progression, demonstrating promising results in preclinical models .

Q & A

Q. What protocols ensure reproducibility in synthesizing acridine hydrobromide salts?

  • Methodology : Detailed reporting of crystallization conditions (e.g., solvent evaporation rates, counterion ratios) is essential. Collaborative validation through independent synthesis trials and open-access data sharing (per FAIR principles) minimizes batch variability .

Q. How should researchers formulate hypotheses for SAR studies on acridine hydrobromide’s anticancer mechanisms?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, hypothesize that planar acridine analogs enhance DNA intercalation. Literature reviews and preliminary docking studies guide hypothesis refinement .

Q. What statistical methods compare the sensitivity of cytotoxicity assays for acridine derivatives?

  • Methodology : Bland-Altman analysis evaluates agreement between assays (e.g., MTT vs. ATP luminescence). Dose-response curves (logistic regression) and IC50 confidence intervals (bootstrapping) quantify assay robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine, hydrobromide
Reactant of Route 2
Acridine, hydrobromide

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